molecular formula C10H9N7O7 B14582178 2,4,6-Trinitrophenol--pyridazine-3,6-diamine (1/1) CAS No. 61071-19-0

2,4,6-Trinitrophenol--pyridazine-3,6-diamine (1/1)

Cat. No.: B14582178
CAS No.: 61071-19-0
M. Wt: 339.22 g/mol
InChI Key: OWCCCJXGJGDYEL-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) is a chemical compound that combines the properties of 2,4,6-Trinitrophenol (commonly known as picric acid) and pyridazine-3,6-diamine. Picric acid is a well-known polynitrated aromatic acid, while pyridazine-3,6-diamine is a derivative of pyridazine, a heterocyclic aromatic organic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by its reaction with pyridazine-3,6-diamine. The nitration process requires concentrated sulfuric acid and nitric acid, which act as nitrating agents. The reaction is highly exothermic and must be carefully controlled to prevent decomposition or explosion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the reaction. Safety measures are paramount due to the explosive nature of 2,4,6-Trinitrophenol .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) involves its interaction with molecular targets such as proteins and nucleic acids. The nitro groups in 2,4,6-Trinitrophenol can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. The pyridazine moiety can interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) is unique due to the combination of the explosive and staining properties of 2,4,6-Trinitrophenol with the biological activity of pyridazine-3,6-diamine. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

CAS No.

61071-19-0

Molecular Formula

C10H9N7O7

Molecular Weight

339.22 g/mol

IUPAC Name

pyridazine-3,6-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C4H6N4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4(6)8-7-3/h1-2,10H;1-2H,(H2,5,7)(H2,6,8)

InChI Key

OWCCCJXGJGDYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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